molecular formula C15H16ClN B1433008 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1394040-95-9

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1433008
CAS RN: 1394040-95-9
M. Wt: 245.74 g/mol
InChI Key: VAOGDXXGECHGOZ-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a research chemical . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . The chemical formula is C15H16ClN and it has a molecular weight of 245.74 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline core with a phenyl group attached at the 6-position . The Smiles notation for this compound is C1CC2=C (C=CC (=C2)C3=CC=CC=C3)NC1.Cl .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, tetrahydroquinoline derivatives are known to participate in various chemical reactions . They are often used as intermediates in the synthesis of other complex organic compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • N-Phenyl-3-hydroxy-1,2,3,4-tetrahydroquinoline, a conversion product of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, has been synthesized, with its structure and derivatives being studied (Vorozhtsov & Kutkevichus, 1966).
  • The stereospecific synthesis and resolution of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a related compound, have been achieved, and its absolute configurations determined by X-ray diffractometric analysis (Mondeshka et al., 1992).

Chemical Properties and Reactions

  • Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines, which include compounds like this compound, has been investigated, revealing various derivatives and oxidation reactions (Zemtsova et al., 2015).
  • Synthesis of 1-formyl-1,2-dihydroquinolines from compounds including this compound has been achieved using a Lewis acid-catalyzed cyclization (Kobayashi et al., 1995).

Biological Activity

  • Certain derivatives of 1,2,3,4-tetrahydroquinoline, closely related to this compound, have been identified as antagonists for the follicle-stimulating hormone receptor, suggesting potential for nonsteroidal contraception (van Straten et al., 2005).
  • Hydrazones containing 1-phenyl-1,2,3,4-tetrahydroquinoline units, similar to this compound, have been synthesized and found to be novel hole transporting materials in electronic applications (Getautis et al., 2006).

Pharmaceutical Applications

  • The racemization process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a structural variant of this compound, has been developed as a key intermediate for the antimuscarinic agent Solifenacin (Bolchi et al., 2013).

Antitumor Activity

  • Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been discovered to possess antiglioma activity, suggesting potential therapeutic applications in treating brain tumors (Mohler et al., 2006).

Potential Antidepressant and Antipsychotic Properties

  • Some derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit potential antidepressant and antipsychotic properties, which might be relevant for this compound (Kihara et al., 1994).

Future Directions

The future directions of research on 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .

properties

IUPAC Name

6-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15;/h1-3,5-6,8-9,11,16H,4,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOGDXXGECHGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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